molecular formula C15H10N2O3S B10897212 2-{[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoyl]amino}benzoic acid

2-{[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoyl]amino}benzoic acid

Cat. No.: B10897212
M. Wt: 298.3 g/mol
InChI Key: NHUIIQDSLSGWSQ-CSKARUKUSA-N
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Description

2-{[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoyl]amino}benzoic acid is a complex organic compound that features a thiophene ring, a cyano group, and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical and physical properties to the compound.

Chemical Reactions Analysis

2-{[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically results in the formation of thiophene sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-{[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoyl]amino}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and cyano group are likely involved in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

2-{[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoyl]amino}benzoic acid can be compared with other thiophene-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H10N2O3S

Molecular Weight

298.3 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C15H10N2O3S/c16-9-10(8-11-4-3-7-21-11)14(18)17-13-6-2-1-5-12(13)15(19)20/h1-8H,(H,17,18)(H,19,20)/b10-8+

InChI Key

NHUIIQDSLSGWSQ-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C(=C/C2=CC=CS2)/C#N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC=CS2)C#N

Origin of Product

United States

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